Tribromuro de 1-butil-3-metilimidazolio

Descripción general

Descripción

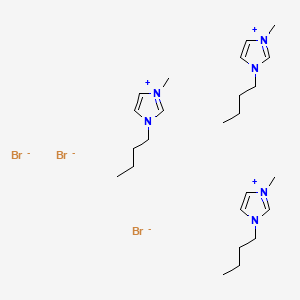

1-Butyl-3-methylimidazolium Tribromide is a neutral ionic liquid . It is also known as 1-丁基-3-甲基咪唑鎓三溴化物 . It has a molecular formula of C8H15Br3N2 .

Synthesis Analysis

The synthesis of 1-Butyl-3-methylimidazolium Tribromide involves complex chemical reactions . The compound undergoes gelation on reaction with gelatin to form ion jelly, a quasi-solid material for use in chemoresistive gas sensors .Molecular Structure Analysis

The molecular structure of 1-Butyl-3-methylimidazolium Tribromide is complex and involves various conformations . The butyl chain of one cation adopts a TT (trans – trans) conformation and the other cation adopts a G′G′ (gauche – gauche) conformation .Chemical Reactions Analysis

1-Butyl-3-methylimidazolium Tribromide is a reactive compound that undergoes spontaneous chemical reactions with hydrogen peroxide . This reaction leads to the formation of sulfoxides and phenacyl amines .Physical And Chemical Properties Analysis

1-Butyl-3-methylimidazolium Tribromide is a liquid at 20 degrees Celsius . It is hygroscopic and should be stored under inert gas . Its molecular weight is 378.93 .Aplicaciones Científicas De Investigación

Disolución de biomasa lignocelulósica

Tribromuro de 1-butil-3-metilimidazolio: se ha identificado como un solvente prometedor para la disolución y fraccionamiento de biomasa lignocelulósica . Este proceso es crucial para el desarrollo de tecnologías de biorrefinería verde, donde se requiere una disolución completa de la lignocelulosa a temperaturas elevadas.

Aplicaciones en la industria bioquímica

En la industria bioquímica, este compuesto sirve como un solvente ideal para los biomateriales involucrados en los procesos de producción . Por ejemplo, ayuda a aislar la lignina durante el proceso de blanqueo de la pulpa de papel, proporcionando una alternativa eficaz a los compuestos orgánicos volátiles (VOC) convencionales.

Extracción de colágeno

El líquido iónico se utiliza como un extractor útil para separar el colágeno sin destruir sus enlaces bioactivos intrínsecos . Esto es particularmente importante cuando se requiere colágeno puro como ingrediente en diversas aplicaciones.

Sensores de gas quimiorresistivos

This compound: experimenta gelificación al reaccionar con la gelatina para formar jalea iónica . Este material cuasisolido se utiliza en sensores de gas quimiorresistivos, destacando su papel en el desarrollo de dispositivos de detección sensibles.

Investigación sobre el oscurecimiento inducido por la radiación

Este compuesto se ha estudiado por su posible papel en la comprensión del oscurecimiento y la decoloración inducidos por la radiación de los líquidos iónicos . Esta investigación es vital para la aplicación de líquidos iónicos en el reciclaje de combustible nuclear gastado y otros campos relacionados con la radiación.

Despolimerización de celulosa catalizada por ácido

El líquido iónico juega un papel importante en la mejora de la cinética de la hidrólisis catalizada por ácido de la celulosa . Actúa más allá de un simple solvente, influyendo en la acidez de Hammett del catalizador y, por lo tanto, afectando la velocidad de reacción de la despolimerización de la celulosa.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

1-Butyl-3-methylimidazolium Tribromide is a type of ionic liquid It’s known to interact with various substances, including gelatin , to form ion jelly, a quasi-solid material used in chemoresistive gas sensors .

Mode of Action

The compound interacts with its targets through a process known as gelation . In this process, 1-Butyl-3-methylimidazolium Tribromide undergoes a reaction with gelatin to form a quasi-solid material, ion jelly . This interaction results in changes in the physical state of the compound and its targets, leading to the formation of a new material with different properties .

Biochemical Pathways

The formation of ion jelly suggests that it may influence the structural and conformational properties of biomolecules like gelatin . The downstream effects of these interactions could potentially influence the functionality of these biomolecules and the biochemical pathways they are involved in.

Result of Action

The primary result of the action of 1-Butyl-3-methylimidazolium Tribromide is the formation of ion jelly when it interacts with gelatin . This ion jelly is a quasi-solid material that can be used in chemoresistive gas sensors . The molecular and cellular effects of this compound’s action would depend on the specific context and environment in which it is used.

Action Environment

The action, efficacy, and stability of 1-Butyl-3-methylimidazolium Tribromide can be influenced by various environmental factors. For instance, the formation of ion jelly suggests that the presence of certain biomolecules (like gelatin) in the environment can significantly influence its action . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect its stability and efficacy.

Propiedades

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;tribromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H15N2.3BrH/c3*1-3-4-5-10-7-6-9(2)8-10;;;/h3*6-8H,3-5H2,1-2H3;3*1H/q3*+1;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGVKCBNILIOBD-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.CCCCN1C=C[N+](=C1)C.[Br-].[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45Br3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90718743 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

820965-08-0 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90718743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium Tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Aminomethyl)-1-[2-(cyclopentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B1528813.png)

![2-[2-(2-Butoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528820.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride](/img/structure/B1528827.png)

![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carbonitrile](/img/structure/B1528831.png)